![molecular formula C12H10N2O3 B2886024 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid CAS No. 1490721-70-4](/img/structure/B2886024.png)
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid, pyrazole derivatives in general can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .科学的研究の応用
EGFR TK Inhibitors for NSCLC Therapy
Indeno[1,2-c]pyrazoles, including “7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid”, have been studied as EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC) therapy . These compounds were prepared by an efficient microwave-assisted method and evaluated for their potency as EGFR TK-targeted anti-NSCLC agents .
Antitumor Agents
These compounds have shown promise as antitumor agents. For example, one compound in the series was found to be the most promising antitumor agent towards A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM compared to erlotinib (IC50 = 19.67 µM) .
Selective Antitumor Action
Based on its low cytotoxicity to peripheral blood mononuclear cells (PBMCs), it can be concluded that this compound exerts selective antitumor action .
Apoptosis Induction
This compound also induced apoptosis (56.30%), which is a form of programmed cell death that is often defective in cancer cells .
Potential EGFR TKI for NSCLC Treatment
Taking into account in silico and in vitro data, this compound stands out as a potential EGFR TKI for the treatment of NSCLC .
Chk1 Inhibitors
A series of new effective tricyclic pyrazole-based Chk1 inhibitors have been described, with double substitutions at the 6 and 7 positions showing improved Chk1 inhibitory ability compared to similar compounds with a single substitution at either the 6 or 7 position .
作用機序
Target of Action
The primary target of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of EGFR Tyrosine Kinase . By binding to the kinase, it prevents the activation of the receptor, thereby inhibiting the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR Tyrosine Kinase affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation . The disruption of these pathways can lead to the inhibition of tumor growth .
Result of Action
The compound has shown promising antitumor activity against A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM, which is significantly lower than that of erlotinib, a commonly used EGFR inhibitor . It also induced apoptosis in these cells .
特性
IUPAC Name |
7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-7-3-2-6-4-9-10(8(6)5-7)13-14-11(9)12(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHPWWXQHYZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3=C(NN=C32)C(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。